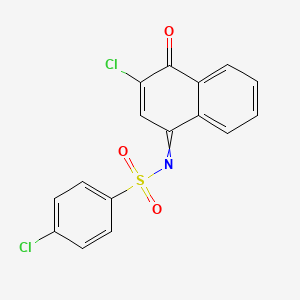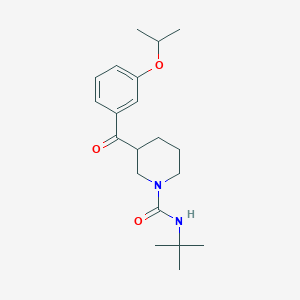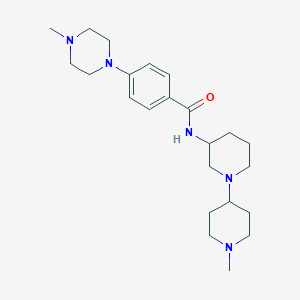
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide, also known as NSC-743380, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized by researchers at the National Cancer Institute in the United States and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By inhibiting HSP90, N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide can induce cell death in cancer cells and slow the growth of tumors.
Biochemical and Physiological Effects
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell death by activating a process called apoptosis, and can also inhibit the growth and survival of cancer cells by blocking the activity of certain signaling pathways. Additionally, N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been shown to have anti-angiogenic effects, meaning that it can prevent the growth of new blood vessels that are needed to support tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide is that it has been extensively studied in preclinical models, and has shown promising results in inhibiting the growth of breast cancer cells. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects on cancer cells. Additionally, its potential for use in human patients is still being studied, and more clinical trials are needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, more research is needed to understand its mechanism of action and how it can be optimized for use in cancer treatment. Finally, there is interest in studying the potential use of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide in other types of cancer, beyond breast cancer.
Synthesemethoden
The synthesis of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide involves several steps, including the reaction of 7-chloro-3-methyl-2-benzofuran-5-carboxylic acid with acetic anhydride to form 3-acetyl-7-chloro-2-methyl-1-benzofuran-5-ol. This intermediate is then reacted with 4-ethoxybenzenesulfonyl chloride to form N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been studied for its potential use in cancer treatment, particularly in the treatment of breast cancer. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo, and has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S/c1-4-25-14-5-7-15(8-6-14)27(23,24)21-13-9-16-18(11(2)22)12(3)26-19(16)17(20)10-13/h5-10,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDFLGQKSSGCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=C3C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide](/img/structure/B6132917.png)
amino]-1-phenylethanol](/img/structure/B6132945.png)
![5-(2-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6132952.png)


![5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6132966.png)


![ethyl 2-(benzoylamino)-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6132985.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide](/img/structure/B6132987.png)
![N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6132996.png)
![4,4,4-trifluoro-1-(2-furyl)-2-{[(3-methylphenyl)amino]methylene}-1,3-butanedione](/img/structure/B6133006.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6133012.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6133016.png)